molecular formula C3H2Cl2O2 B225899 (Z)-2,3-dichloroacrylic acid CAS No. 13167-36-7

(Z)-2,3-dichloroacrylic acid

Cat. No. B225899
CAS RN: 13167-36-7
M. Wt: 140.95 g/mol
InChI Key: YQYHCJZVJNOGBP-UPHRSURJSA-N
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Description

(Z)-2,3-dichloroacrylic acid is an organic compound with the chemical formula C3H2Cl2O2. It is a colorless solid that is soluble in water and polar organic solvents. This compound is widely used in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of (Z)-2,3-dichloroacrylic acid is not fully understood, but it is believed to inhibit the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), which is a key enzyme in the production of energy in cells. By inhibiting PDK, (Z)-2,3-dichloroacrylic acid may increase the activity of PDH, leading to an increase in energy production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2,3-dichloroacrylic acid have been studied extensively. It has been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may be a potential treatment for metabolic disorders such as diabetes. Additionally, (Z)-2,3-dichloroacrylic acid has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may be a potential anticancer drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2,3-dichloroacrylic acid is its ease of synthesis, which allows for large quantities to be produced quickly and efficiently. Additionally, its potential applications in various fields make it a versatile compound for scientific research. However, one limitation of (Z)-2,3-dichloroacrylic acid is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (Z)-2,3-dichloroacrylic acid. One potential direction is the investigation of its potential as an anticancer drug in vivo. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2,3-dichloroacrylic acid and its potential applications in the treatment of metabolic disorders. Finally, the development of new synthesis methods for (Z)-2,3-dichloroacrylic acid may lead to more efficient and cost-effective production methods.

Synthesis Methods

(Z)-2,3-dichloroacrylic acid can be synthesized by reacting 2,3-dichloropropionic acid with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction results in the elimination of a molecule of water, producing (Z)-2,3-dichloroacrylic acid as the final product. This method is a simple and efficient way to produce large quantities of (Z)-2,3-dichloroacrylic acid.

Scientific Research Applications

(Z)-2,3-dichloroacrylic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer drug, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, (Z)-2,3-dichloroacrylic acid has been investigated as a potential treatment for metabolic disorders, as it has been shown to improve glucose metabolism in animal models.

properties

IUPAC Name

(Z)-2,3-dichloroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYHCJZVJNOGBP-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023431
Record name (2Z)-2,3-Dichloro-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2,3-dichloroacrylic acid

CAS RN

3533-68-4, 13167-36-7, 99165-89-6
Record name (2Z)-2,3-Dichloro-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3533-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,beta-Dichloroacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099165896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid,3-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-2,3-Dichloro-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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